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Compound of Interest

Compound Name: 1,5-Dibromo-2,4-difluorobenzene

Cat. No.: B1354543 Get Quote

In the landscape of modern drug discovery and materials science, the incorporation of fluorine

into organic scaffolds is a cornerstone strategy for molecular design.[1] Fluorine's unique

properties—high electronegativity, small van der Waals radius, and the ability to form strong C-

F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, binding

affinity, and lipophilicity.[2][3] Among the vast array of fluorinated building blocks,

dibromodifluorobenzenes represent a particularly versatile and powerful class of intermediates.

These structures offer a unique combination of functionalities: two fluorine atoms that impart

desirable electronic and pharmacokinetic properties, and two bromine atoms that serve as

reactive handles for sophisticated molecular construction. The bromine atoms are ideal leaving

groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and

efficient formation of new carbon-carbon and carbon-nitrogen bonds.[4][5] This guide, intended

for researchers, chemists, and drug development professionals, provides an in-depth

exploration of the fundamental chemistry of the six dibromodifluorobenzene isomers, covering

their synthesis, spectroscopic differentiation, and reactivity, with a focus on their application as

strategic synthons in complex molecule synthesis.

PART 1: Isomeric Landscape and Physicochemical
Properties
The constitutional isomerism of dibromodifluorobenzene gives rise to six distinct structures,

each with a unique spatial arrangement of substituents. This arrangement dictates the
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molecule's symmetry, dipole moment, and crystal packing efficiency, which in turn governs its

macroscopic physical properties such as melting and boiling points.

The six isomers are:

1,2-Dibromo-3,4-difluorobenzene

1,2-Dibromo-3,5-difluorobenzene

1,2-Dibromo-4,5-difluorobenzene

1,3-Dibromo-2,4-difluorobenzene

1,3-Dibromo-2,5-difluorobenzene

1,4-Dibromo-2,5-difluorobenzene

The relationship between molecular structure and melting point is particularly noteworthy. As

observed in simpler systems like isomeric dibromobenzenes, molecules with higher symmetry,

such as the 1,4-disubstituted isomer, tend to pack more efficiently into a crystal lattice.[6][7]

This results in stronger intermolecular forces and, consequently, a higher melting point

compared to its less symmetrical ortho- and meta-counterparts.[6]

Table 1: Physicochemical Properties of Key
Dibromodifluorobenzene Isomers
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Isomer
CAS
Number

Molecular
Formula

Molecular
Weight

Appearan
ce

Melting
Point (°C)

Boiling
Point (°C)

1,4-

Dibromo-

2,5-

difluoroben

zene

327-51-5 C₆H₂Br₂F₂ 271.88 White solid 65 209

1,3-

Dibromo-

4,6-

difluoroben

zene

131232-

23-2
C₆H₂Br₂F₂ 271.88 - - -

1,2-

Dibromo-

4,5-

difluoroben

zene

64695-74-

9
C₆H₂Br₂F₂ 271.88 - 35-39 -

Data for all isomers is not consistently available in public databases. The provided data is for

the most commonly cited isomers.[8]

PART 2: Synthetic Methodologies
The regioselective synthesis of specific dibromodifluorobenzene isomers is a critical challenge

that relies on controlling the directing effects of the halogen substituents on the aromatic ring.

Several strategies are employed, starting from readily available difluorobenzene precursors.

Key Synthetic Approaches
Electrophilic Bromination: The direct bromination of difluorobenzenes is a common

approach. The fluorine atoms are ortho-, para-directing but deactivating groups. The

regioselectivity of the second bromination is dictated by the combined directing effects of the

two fluorine atoms and the first bromine atom. Careful control of reaction conditions (catalyst,

temperature, and stoichiometry) is essential to achieve the desired isomer and minimize the

formation of byproducts.
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Lithiation and Bromination: A powerful method for achieving specific substitution patterns

involves directed ortho-metalation (DoM).[9][10] Fluorine is a strong ortho-directing group for

lithiation. Treatment of a difluorobenzene with a strong lithium amide base like lithium

2,2,6,6-tetramethylpiperidide (LiTMP) can generate a specific lithiated intermediate, which is

then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄).[9][11] This approach

offers high regioselectivity that is often complementary to electrophilic substitution.

Sandmeyer Reaction: This classical transformation allows for the conversion of an amino

group on a difluoroaniline into a bromide. Diazotization of the aniline with sodium nitrite in the

presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt with

a copper(I) bromide catalyst, provides a reliable route to specific isomers that may be difficult

to access otherwise.[12]

Diagram: Synthetic Pathways to
Dibromodifluorobenzene Isomers
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Bromination)
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1. LiTMP
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difluorobenzene
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difluorobenzene
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(Active Catalyst)
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(Oxidative Adduct)
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[Ar-Pd(II)-R(L)₂]
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 Transmetalation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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